R-(-)-Flecainide

概要

説明

R-(-)-Flecainide is a class 1C anti-arrhythmic drug that belongs to the group of drugs known as the phenyltriazines. It is used to treat and prevent abnormal heart rhythms in patients with tachyarrhythmia, a condition in which the heart beats too quickly. R-(-)-Flecainide is a stereoisomer of the active ingredient flecainide, and is the most active form of the drug. It has been approved by the FDA for use in the United States since 1981.

科学的研究の応用

Interaction with Cardiac Sodium Channels

R-(-)-Flecainide has been studied for its effects on sodium channel availability in cardiac cells. Anno and Hondeghem (1990) investigated this interaction using guinea pig single cardiac cells and found that flecainide reduces sodium channel availability in a use-dependent manner, accentuated by depolarization and attenuated by hyperpolarization. The drug showed a high affinity for activated sodium channels, indicating its interaction primarily in the activated state (Anno & Hondeghem, 1990).

Antiarrhythmic Properties

Flecainide's antiarrhythmic activity was explored by Verdouw et al. (1979), who investigated its effects in anesthetized pigs with ventricular arrhythmias. They found that flecainide significantly reduced the incidence of ventricular arrhythmias, suggesting its potential as an effective antiarrhythmic agent (Verdouw, Deckers, & Conard, 1979).

Electrophysiological Effects

The electrophysiological effects of flecainide were assessed by Vik-mo et al. (1982) in patients with sinus nodal dysfunction. Their study indicated that flecainide acetate prolongs atrial and ventricular conduction and refractoriness, highlighting its potential as a potent antiarrhythmic agent (Vik-mo, Ohm, & Lund-johansen, 1982).

Interaction with hNav1.4 Channels

Desaphy et al. (2004) explored the interaction of flecainide with human skeletal muscle sodium channels, particularly in the context of myotonic mutations. Their findings suggested that flecainide can be more effective in conditions like paramyotonia congenita and potassium-aggravated myotonia, offering a pharmacogenetic strategy for treatment in myotonic patients (Desaphy, Luca, Didonna, George, & Camerino, 2004).

Impact on Sarcoplasmic Reticulum Calcium Release

Bannister et al. (2016) investigated how flecainide influences Ca2+ release from the sarcoplasmic reticulum through the ryanodine receptor channel (RyR2). Their study suggests that flecainide does not have a direct action on the cardiac ryanodine receptor, providing insights into its mechanism of action in conditions like catecholaminergic polymorphic ventricular tachycardia (Bannister, Alvarez-Laviada, Thomas, Mason, Coleman, du Plessis, Moran, Neill-Hall, Osman, Bagley, MacLeod, George, & Williams, 2016).

Treatment of Catecholaminergic Polymorphic Ventricular Tachycardia

Van der Werf et al. (2011) evaluated the efficacy of flecainide in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT). Their results showed a significant reduction in exercise-induced ventricular arrhythmias, supporting flecainide's role in the management of CPVT (Van der Werf, Kannankeril, Sacher, Krahn, Viskin, Leenhardt, Shimizu, Sumitomo, Fish, Bhuiyan, Willems, van der Veen, Watanabe, Laborderie, Haïssaguerre, Knollmann, & Wilde, 2011).

特性

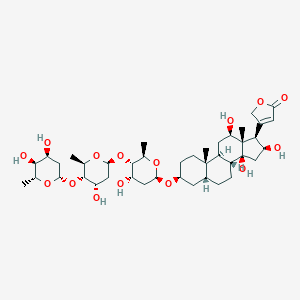

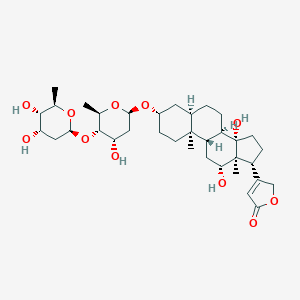

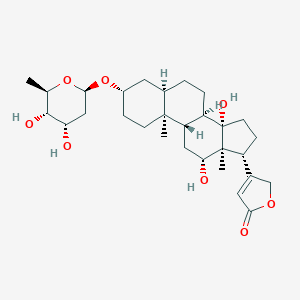

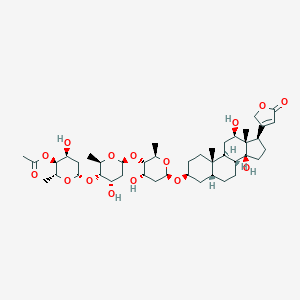

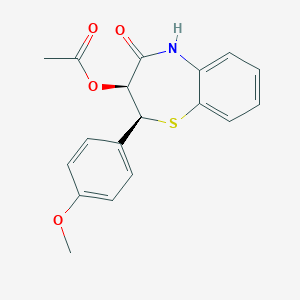

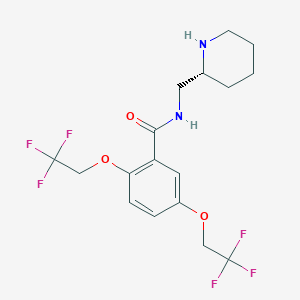

IUPAC Name |

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBNUMBKLMJRSA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424962 | |

| Record name | R-(-)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-(-)-Flecainide | |

CAS RN |

99495-90-6 | |

| Record name | R-(-)-Flecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of CYP2D6 in the metabolism of flecainide enantiomers?

A1: The enzyme CYP2D6 plays a significant role in the stereoselective metabolism of flecainide. Studies show that individuals with reduced CYP2D6 activity, such as those carrying the CYP2D610/10 genotype, exhibit a lower ratio of (S)- to (R)-flecainide in terms of area under the curve (AUC) and urinary excretion compared to individuals with higher CYP2D6 activity []. This finding suggests that CYP2D6 preferentially metabolizes the S-(+)-enantiomer, leading to differences in enantiomeric ratios depending on an individual's metabolic capacity [].

Q2: How does the co-administration of quinidine, a CYP2D6 inhibitor, affect R-(-)-flecainide levels in patients chronically treated with flecainide?

A2: Research indicates that in patients extensively metabolizing flecainide, the addition of low-dose quinidine, a potent inhibitor of CYP2D6, significantly reduces the clearance of R-(-)-flecainide []. This reduction in clearance is attributed to a decrease in the metabolic clearance of R-(-)-flecainide, leading to increased plasma concentrations of the enantiomer []. Importantly, this effect was not observed in individuals identified as poor metabolizers of CYP2D6 [].

Q3: Can the ratio of flecainide enantiomers be used as a biomarker for CYP2D6 activity?

A3: Research suggests that the ratio of (S)- to (R)-flecainide, specifically the S/R ratio of trough serum concentrations, can potentially serve as a marker for assessing CYP2D6 activity []. This finding implies that measuring the enantiomeric ratio of flecainide in serum could provide insights into an individual's CYP2D6 metabolic capacity, which may have implications for personalized medicine approaches in the context of flecainide therapy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。